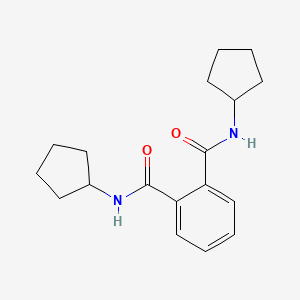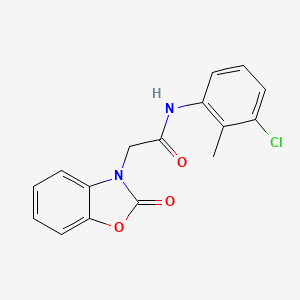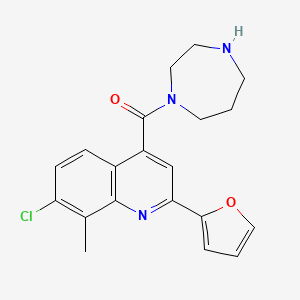![molecular formula C17H25N5O3 B5683935 N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5683935.png)
N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine, also known as ETP-46464, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It is a selective inhibitor of the enzyme Poly(ADP-ribose) polymerase 14 (PARP14), which is involved in DNA damage repair and immune response regulation.
作用机制
PARP14 is an enzyme that plays a crucial role in DNA damage repair and immune response regulation. N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine selectively inhibits the catalytic activity of PARP14 by binding to the enzyme's catalytic domain, preventing it from repairing DNA damage and regulating immune response. This inhibition leads to the accumulation of DNA damage and the activation of the immune response, resulting in anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the catalytic activity of PARP14 with high selectivity and potency. Additionally, this compound has been shown to induce DNA damage and activate the immune response in cancer cells, leading to cell death. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
One advantage of using N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine in lab experiments is its high selectivity and potency for PARP14 inhibition. This allows for specific targeting of PARP14 without affecting other PARP enzymes. Additionally, this compound has shown promising results in animal models of inflammatory diseases and cancer, making it a potential therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine. One potential direction is the development of more potent and selective PARP14 inhibitors based on the structure of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other inflammatory diseases and cancer types. Finally, the development of more efficient synthesis methods for this compound may improve its bioavailability and pharmacokinetics, making it a more effective therapeutic agent.
合成方法
The synthesis method of N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine involves a series of chemical reactions, including the condensation of 4-morpholinylcarbonyl chloride with piperidine, followed by the coupling of the resulting compound with N-ethyl-2-aminopyrimidine. The final product is obtained through purification and isolation processes. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
科学研究应用
N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has been extensively studied in scientific research applications due to its potential therapeutic applications. The selective inhibition of PARP14 by this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to enhance the immune response to cancer cells, making it a potential treatment for cancer.
属性
IUPAC Name |
[1-[2-(ethylamino)pyrimidine-5-carbonyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-2-18-17-19-11-14(12-20-17)16(24)21-5-3-13(4-6-21)15(23)22-7-9-25-10-8-22/h11-13H,2-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUBJFBLEHXMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCC(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)

![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)


![({5-[1-(1-benzothien-2-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5683925.png)
![ethyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5683927.png)
![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5683948.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)